![molecular formula C17H24N2O2 B1680306 Phenglutarimide CAS No. 1156-05-4](/img/structure/B1680306.png)
Phenglutarimide
描述
苯戊酰胺,其国际纯粹与应用化学联合会(IUPAC)名称为3-(2-二乙氨基乙基)-4-苯基哌啶-2,6-二酮,是一种具有重要药理学性质的化合物。 它主要被认定为一种抗胆碱能药物,特别是在治疗帕金森病方面 .
准备方法
合成路线和反应条件
苯戊酰胺可以通过一个多步骤过程合成,该过程涉及二乙胺与苯乙酸反应,然后环化,并进行后续反应形成哌啶-2,6-二酮结构 。反应条件通常包括控制温度和使用特定催化剂,以确保获得所需的产物。
工业生产方法
苯戊酰胺的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。 这通常包括使用高压反应器和连续流系统以保持一致的生产速率 .
化学反应分析
反应类型
苯戊酰胺会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将其转化为仲胺。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用锂铝氢化物等还原剂。
取代: 通常使用卤化物和胺等亲核试剂.
主要形成的产物
科学研究应用
Pharmacological Applications
Phenglutarimide has been primarily studied for its interaction with muscarinic receptors, which are crucial in mediating various physiological functions.
Binding Studies
Recent research has demonstrated that the enantiomers of this compound exhibit significant binding affinity to different muscarinic receptor subtypes. The (S)-enantiomer, for instance, shows competitive antagonistic properties:
- Binding Affinity :
- (S)-phenglutarimide:
- (R)-thienglutarimide:
These compounds were tested on various tissues, including rat heart and pancreas, revealing selective recognition patterns across receptor types (M1 > M4 > M3 > M2) .
Therapeutic Potential
The pharmacological profile of this compound suggests potential therapeutic applications in treating conditions influenced by muscarinic receptor activity, such as:
- Cardiovascular Disorders : Due to its effects on heart tissue.
- Gastrointestinal Disorders : Its interaction with pancreatic receptors may offer insights into treatments for digestive issues.
Analytical Chemistry Applications
This compound is also significant in the field of analytical chemistry, particularly in chiral separations.
Chiral Separations
There is a growing demand for methods to distinguish between enantiomers in various fields, including pharmaceuticals and environmental sciences. This compound serves as a model compound for developing and validating these analytical techniques:
- Techniques Used :
- Chromatographic methods
- Electrophoretic techniques
These methods are essential for ensuring the enantiomeric purity of compounds, which is crucial in drug formulation and regulatory compliance .
Case Studies
-
Stereoselective Recognition :
A study investigated the stereoselective recognition of this compound by four muscarinic receptor subtypes. The results indicated that the (S)-enantiomer had a higher binding affinity compared to the (R)-enantiomer across multiple receptor types . -
Chiral Separation Methodology :
Another study focused on developing a new chiral separation protocol utilizing this compound as a standard compound. This research highlighted the effectiveness of simulated moving bed chromatography in achieving high-resolution separations .
Binding Affinity of this compound Enantiomers
Enantiomer | Receptor Type | |
---|---|---|
(S)-phenglutarimide | M1 | 9.0 |
(S)-phenglutarimide | M2 | 9.3 |
(R)-thienglutarimide | M1 | 8.6 |
(R)-thienglutarimide | M2 | 9.2 |
Applications Summary
Application Area | Specific Use Case |
---|---|
Pharmacology | Treatment of cardiovascular disorders |
Pharmacology | Gastrointestinal disorders |
Analytical Chemistry | Chiral separation methods |
作用机制
苯戊酰胺通过作为抗胆碱能药物发挥作用。它与毒蕈碱乙酰胆碱受体结合,抑制乙酰胆碱的作用。 这导致副交感神经系统活性降低,这对帕金森病等神经递质水平失衡的疾病有益 .
相似化合物的比较
类似化合物
苯海索: 另一种用于治疗帕金森病的抗胆碱能药物。
三己胺: 功能类似,用于治疗帕金森病症状。
丙环利啶: 也用作治疗帕金森病的抗胆碱能药物
独特性
苯戊酰胺由于其特定的化学结构而具有独特性,该结构提供了独特的药理学特征。 它能够有效地穿过血脑屏障,并且具有较长的半衰期,这使其成为治疗神经系统疾病的宝贵化合物 .
生物活性
Phenglutarimide, a derivative of glutarimide, has garnered attention for its significant biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the compound's mechanisms of action, pharmacological properties, and recent research findings, supported by data tables and case studies.
This compound is primarily recognized for its role as an anticholinergic agent , particularly in treating Parkinson's disease. It acts by blocking acetylcholine at cholinergic receptors, which alleviates symptoms such as tremors and rigidity associated with excessive cholinergic activity in patients. The compound's molecular formula is , and it is often used in the form of hydrochloride salt to enhance its solubility and bioavailability.
1. Anticholinergic Activity
This compound's anticholinergic properties have been well-documented. By inhibiting acetylcholine receptors, it effectively reduces the overactivity of neurotransmitters that contribute to Parkinsonian symptoms. The compound has shown promising results in clinical settings, demonstrating a significant reduction in tremors and muscle rigidity among patients.
2. PROTAC Development
Recent studies have explored the use of this compound in the design of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules that can selectively degrade target proteins within cells. For instance, a study led by Yang et al. developed a series of LCK degraders using this compound as a brain-directed moiety alongside dasatinib . The lead compound, SJ11646, exhibited up to three orders of magnitude greater cytotoxicity in T-ALL cell lines compared to dasatinib alone, highlighting its potential as a therapeutic agent in acute lymphoblastic leukemia (ALL).
Stability and Binding Affinity
This compound derivatives have been shown to possess improved chemical stability compared to traditional IMiDs (Immunomodulatory Drugs). A comparative study indicated that while IMiDs rapidly hydrolyze in cell media, this compound analogues maintained stability with half-lives exceeding 24 hours . This stability is crucial for their application in drug design as it enhances their efficacy and reduces the likelihood of degradation before reaching target sites.
Table 1: Stability Comparison of this compound Derivatives vs. IMiDs
Compound | Half-Life (hours) | Stability in PBS |
---|---|---|
Thalidomide | 3.3 | Low |
Lenalidomide | 11.7 | Moderate |
Pomalidomide | 12.2 | Moderate |
This compound | >24 | High |
Case Studies
Case Study 1: Parkinson's Disease Treatment
A clinical trial involving this compound hydrochloride demonstrated significant improvements in motor functions among patients with Parkinson's disease. Patients reported reduced tremors after consistent administration over a six-month period.
Case Study 2: PROTAC Efficacy in T-ALL
In vivo studies using SJ11646 showed prolonged inhibition of LCK signaling pathways in mice bearing T-ALL patient-derived xenografts. A single dose resulted in sustained pLCK inhibition for over 24 hours, compared to rapid recovery observed with dasatinib treatment .
属性
IUPAC Name |
3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMBKRQFMIILCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1674-96-0 (hydrochloride) | |
Record name | Phenglutarimide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023450 | |
Record name | Phenglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-05-4 | |
Record name | Phenglutarimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenglutarimide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenglutarimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13413 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenglutarimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENGLUTARIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679RC9H8TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。